molecular formula C10H9NO2 B2748643 2-(3-Methoxyphenyl)-3-oxopropanenitrile CAS No. 25594-63-2

2-(3-Methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2748643
CAS No.: 25594-63-2
M. Wt: 175.187
InChI Key: AITHGEJVZFFXRB-UHFFFAOYSA-N
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Description

Significance of β-Keto Nitriles as Versatile Synthetic Intermediates

β-Keto nitriles, also referred to as α-cyano ketones, are a class of organic compounds that serve as highly versatile intermediates in organic synthesis. rsc.orgnih.gov Their utility stems from the presence of two adjacent reactive functional groups—a ketone and a nitrile—which allows for a wide range of chemical transformations. These compounds are crucial building blocks for the construction of diverse molecular architectures, including cyclic hydrocarbons, aromatic compounds, and particularly, heterocyclic structures. rsc.org

The synthetic value of β-keto nitriles is demonstrated by their application in the preparation of biologically active scaffolds such as pyridines, pyrimidines, pyrazoles, quinolines, and chromenes. rsc.org For instance, benzoylacetonitrile (B15868), a well-known β-keto nitrile, is a common starting material for synthesizing various heterocycles through reactions like the Hantzsch pyridine (B92270) synthesis. rsc.org The development of new and efficient methods for the synthesis of β-keto nitriles has been an active area of research for decades, underscoring their importance in both organic and medicinal chemistry. thieme-connect.com Methodologies for their preparation are numerous and include the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates. thieme-connect.comacs.org

Contextualization of the 3-Methoxyphenyl (B12655295) Moiety in Organic Scaffolds

The 3-methoxyphenyl group is a common structural motif found in a multitude of bioactive molecules and approved drugs. The methoxy (B1213986) group (–OCH₃) itself is a small, yet influential, functional group that can significantly impact a molecule's biological and physicochemical properties. nih.gov Medicinal chemists frequently incorporate methoxy groups to enhance ligand-target binding, improve metabolic stability, and modulate pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net

Overview of Current Research Trajectories and Potential for 2-(3-Methoxyphenyl)-3-oxopropanenitrile

Given the established synthetic utility of β-keto nitriles and the favorable properties imparted by the methoxyphenyl moiety, this compound stands as a promising starting material for the discovery of novel compounds. Current research involving β-keto nitriles focuses on their use in multicomponent, domino, and cascade reactions to build molecular complexity in a single step. rsc.org These efficient synthetic strategies allow for the creation of large libraries of compounds for biological screening.

The potential for this compound lies in its application as a precursor to a variety of heterocyclic systems bearing the 3-methoxyphenyl substituent. Research could be directed towards the synthesis of novel derivatives of:

Pyridines and Quinolines: By reacting with various reagents, it can be used to construct substituted pyridine and quinoline (B57606) rings, which are core structures in many pharmaceuticals. rsc.org

Pyrimidines: Condensation reactions can lead to the formation of pyrimidine (B1678525) derivatives, a class of compounds with a broad spectrum of biological activities. rsc.org

Chromenes: Domino reactions involving this β-keto nitrile could yield various dihydrofuro[2,3-c]chromenes and chromeno[3,4-b]pyridines. rsc.org

The incorporation of the 3-methoxyphenyl group into these heterocyclic scaffolds is anticipated to modulate their biological activity, potentially leading to new therapeutic agents. Future research will likely focus on exploring the reactivity of this compound in novel synthetic methodologies and evaluating the pharmacological properties of the resulting compounds.

Chemical Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉NO₂ nih.gov
Molecular Weight 175.18 g/mol nih.gov
IUPAC Name 3-(3-methoxyphenyl)-3-oxopropanenitrile nih.gov

| CAS Number | 21667-60-7 nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHGEJVZFFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methoxyphenyl 3 Oxopropanenitrile

Historical Evolution of β-Keto Nitrile Synthesis

The foundational approaches to the synthesis of β-keto nitriles have historically revolved around the acylation of nitriles possessing an α-hydrogen. Early methods involved the reaction of in situ-generated nitrile anions with esters. Seminal work in this area reported the use of various bases to facilitate this transformation. For instance, reactions employing sodium methoxide, sodium ethoxide, and sodium amide were among the first to be documented. researchgate.nethp.gov.in It was observed that stronger bases, such as sodium amide, tended to provide more efficient reactions, though challenges like the formation of amidine side-products and the hazardous nature of the reagent were noted. researchgate.netorganic-chemistry.org These early methods established the fundamental principle of generating a nucleophilic nitrile carbanion to attack an electrophilic acyl source, a concept that continues to underpin many modern synthetic routes. A critical requirement for these reactions to proceed to completion was the use of at least two equivalents of the base and nitrile, as the resulting β-keto nitrile product is more acidic than the starting nitrile. hp.gov.in

Contemporary Synthetic Routes to 2-(3-Methoxyphenyl)-3-oxopropanenitrile

Modern synthetic strategies have built upon these historical foundations, offering improved yields, milder reaction conditions, and greater substrate scope. The primary contemporary routes applicable to the synthesis of this compound are the Claisen condensation and its variants, as well as the direct acylation of nitriles with various acid derivatives.

The Claisen condensation is a robust carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-keto nitriles. This reaction typically involves the base-mediated condensation of an ester with a compound containing an acidic α-hydrogen, such as a nitrile. For the specific synthesis of this compound, this would involve the reaction of a 3-methoxybenzoic acid ester, such as methyl 3-methoxybenzoate, with acetonitrile (B52724).

A strong, non-nucleophilic base is required to deprotonate the acetonitrile, generating the nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of the ester, leading to the formation of the target β-keto nitrile after the elimination of the alkoxide. Common bases employed for this transformation include sodium hydride, sodium amide, and potassium tert-butoxide. A general procedure for a similar transformation, the synthesis of benzoylacetonitrile (B15868), involves the use of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) at ambient temperature, which provides the product in high yield. researchgate.net

Table 1: Illustrative Claisen-Type Synthesis of Benzoylacetonitrile

Reactant 1 Reactant 2 Base Solvent Product Yield

This table illustrates a representative procedure for a closely related compound, as a direct experimental protocol for the Claisen-type synthesis of this compound was not detailed in the surveyed literature.

The direct acylation of nitriles represents a highly effective and widely used method for the synthesis of β-keto nitriles. This approach can be conceptualized in two primary ways for the synthesis of this compound: either by acylating acetonitrile with a derivative of 3-methoxybenzoic acid or by acylating (3-methoxyphenyl)acetonitrile.

A particularly effective modern variant of this method involves the use of tertiary amides as the acylating agent in the presence of a strong, non-nucleophilic base. A detailed procedure for the synthesis of the constitutional isomer, 3-(2-methoxyphenyl)-3-oxopropanenitrile, has been reported and serves as an excellent model. researchgate.net This method involves the reaction of 2-methoxy-N-phenyl-N-tosylbenzamide with acetonitrile and lithium bis(trimethylsilyl)amide (LiHMDS) in toluene (B28343). The reaction proceeds over several hours, and after an aqueous workup, the product is isolated in high yield.

General Procedure based on an Isomeric Compound: To a solution of the tertiary amide (e.g., 3-methoxy-N-phenyl-N-tosylbenzamide, 1.0 mmol) and acetonitrile (2.0 mmol) in toluene (3.5 mL), a solution of LiHMDS in THF (3.0 mmol, 1 M) is added under an inert atmosphere. The mixture is stirred for approximately 15 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. researchgate.net

Table 2: Synthesis of a Methoxy-Substituted β-Keto Nitrile via Amide-Nitrile Coupling

Tertiary Amide Nitrile Base Solvent Product Yield

This table provides data for a closely related isomer, demonstrating the viability of this synthetic route.

Alternatively, acyl halides such as 3-methoxybenzoyl chloride can be used as the acylating agent. These reactions also require a strong base to generate the nitrile anion for the nucleophilic attack on the acyl chloride.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. While β-keto nitriles are valuable precursors in various MCRs for the synthesis of complex heterocyclic systems, their direct formation via a simple three-component reaction from basic building blocks is less commonly reported. rsc.org

For instance, a three-component reaction involving acetophenone (B1666503) derivatives, various aromatic aldehydes, and malononitrile (B47326) has been developed for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. researchgate.net This demonstrates the principle of using MCRs to build complex molecules that contain a β-keto nitrile-related scaffold. However, a direct MCR for the synthesis of this compound from, for example, 3-methoxybenzaldehyde, a cyanide source, and a methylating agent in one pot is not prominently featured in the surveyed literature. The application of MCRs in this context is more frequently seen where the β-keto nitrile itself is a reactant rather than the product.

Catalytic Strategies in the Synthesis of this compound

Catalysis offers a powerful tool for the synthesis of β-keto nitriles, often providing milder reaction conditions and improved efficiency. While various catalytic systems exist, the focus here is on acid-catalyzed approaches.

While base-catalyzed and base-mediated reactions are the most prevalent methods for the synthesis of β-keto nitriles, acid-catalyzed pathways are less common for this specific transformation. The hydrolysis of nitriles to carboxylic acids is a well-known acid-catalyzed process, but the direct condensation of a nitrile with an acylating agent under acidic conditions to form a β-keto nitrile is not a standard method. acs.org The challenge lies in the fact that the nitrile nitrogen is only weakly basic, requiring a strong acid for protonation and activation towards nucleophilic attack. Furthermore, the conditions required for such a reaction may also promote undesired side reactions, such as hydrolysis of the nitrile or the ester.

The literature surveyed did not provide specific examples of acid-catalyzed synthesis of this compound or closely related simple aryl β-keto nitriles. Research in the broader field of nitrile synthesis often focuses on metal-catalyzed or base-mediated transformations. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions of aldehydes have been reported for the synthesis of β-keto nitriles containing a quaternary carbon center, showcasing modern catalytic approaches in this area. organic-chemistry.org However, these methods are mechanistically distinct from simple acid catalysis.

Base-Catalyzed Methodologies

The synthesis of β-ketonitriles, such as this compound, is frequently accomplished through base-catalyzed condensation reactions. A primary and well-established method is the Claisen-type condensation between an ester and a nitrile. In this approach, a methyl ester, specifically methyl 3-methoxybenzoate, reacts with acetonitrile in the presence of a strong base. The base, typically sodium amide or potassium tert-butoxide, deprotonates the α-carbon of acetonitrile, generating a nucleophilic carbanion. utsa.edu This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

Another relevant base-catalyzed approach is the Knoevenagel condensation. This method involves the reaction of an aldehyde, such as 3-methoxybenzaldehyde, with an activated acetonitrile derivative, like (4-methoxyphenyl)acetonitrile, in the presence of a base like sodium hydroxide. researchgate.net While this specific example produces a different final product (an acrylonitrile (B1666552) derivative), the underlying principle of base-catalyzed C-C bond formation is fundamental to the synthesis of related structures.

Transition Metal Catalysis in Related Systems

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the principles of transition metal catalysis are widely applied in the synthesis of related nitrile and carbonyl compounds. These metals, including palladium, rhodium, iridium, and nickel, are adept at activating otherwise inert C-H and C-CN bonds, facilitating the formation of complex organic molecules. snnu.edu.cnmdpi.com

Catalytic α-functionalization of carbonyl compounds is a significant area where transition metals play a key role. mdpi.comresearchgate.net For example, palladium-catalyzed asymmetric allylic alkylation of α-aryl ketones demonstrates the ability to form new carbon-carbon bonds at the α-position with high stereoselectivity. mdpi.com Similarly, rhodium and iridium complexes have been employed in direct C-H amination reactions using organic azides, where a C-N bond is formed adjacent to a directing group. ibs.re.kr This highlights the potential for transition metals to mediate bond formation at specific sites.

Furthermore, transition metals can activate the C-CN bond of nitriles, which is typically robust. This activation can lead to cross-coupling type transformations where the cyano group acts as a leaving group or, conversely, where the nitrile serves as a source of the CN group. snnu.edu.cn Such strategies are instrumental in diversifying the synthetic routes available for complex nitriles.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact through various strategies. nih.gov These include the use of less hazardous solvents, alternative energy sources, and waste minimization.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced purification needs, and often, milder reaction conditions. organic-chemistry.org This approach is particularly effective in condensation reactions where the reactants can be mixed directly, sometimes with gentle heating.

For the synthesis of related compounds, such as α-aminonitriles via the Strecker synthesis, solvent-free conditions using trimethylsilyl (B98337) cyanide have proven highly effective, yielding products rapidly and in near-quantitative amounts. organic-chemistry.org Other organic reactions, like the Dieckmann condensation, have also been successfully carried out in the absence of solvents. cmu.edu Applying these principles to the synthesis of this compound could involve the direct reaction of methyl 3-methoxybenzoate and acetonitrile with a solid base, potentially reducing the environmental footprint of the synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govjchps.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov

The synthesis of β-ketonitriles is particularly amenable to microwave irradiation. Studies have shown that the base-catalyzed condensation of esters and nitriles can be significantly accelerated using a microwave reactor. utsa.edu For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes with microwave assistance. utsa.edunih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for β-Ketonitriles utsa.edujchps.com
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to DaysMinutes
Energy ConsumptionHigherLower
Product YieldVariable (30-60%)Often Higher (up to 72% or more)
Side ReactionsMore prevalentOften reduced

Mechanochemical Approaches for Reduced Environmental Impact

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, represents another frontier in green synthesis. acs.org This solvent-free technique can lead to the formation of products that are difficult to obtain from solution-phase reactions and can significantly reduce waste.

The synthesis of nitriles has been achieved through mechanochemical methods. For example, a practical, metal- and solvent-free mechanochemical procedure has been developed for the synthesis of nitriles from amides. acs.org Additionally, palladium-catalyzed solid-state cyanation of aryl bromides using the non-toxic cyanide source K₄[Fe(CN)₆] has been demonstrated via mechanochemical ball milling. acs.org These examples underscore the potential of mechanochemistry to provide a sustainable pathway for the synthesis of this compound, avoiding the need for bulk solvents and potentially hazardous reagents.

Reaction Chemistry and Mechanistic Investigations of 2 3 Methoxyphenyl 3 Oxopropanenitrile

Tautomerism and Intramolecular Dynamics of β-Keto Nitrile Functionality

The presence of both a ketone and a nitrile group flanking a central methylene (B1212753) unit (an active methylene group) imparts unique chemical properties to 2-(3-Methoxyphenyl)-3-oxopropanenitrile. The powerful electron-withdrawing nature of these two groups results in a dynamic equilibrium between two tautomeric forms and renders the protons on the intervening carbon atom significantly acidic.

Keto-Enol Tautomerization Equilibria and Energetics

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.org This rapid interconversion, known as keto-enol tautomerism, involves the formal migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons from the C=O bond to form a C=C double bond.

The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent. masterorganicchemistry.comnih.gov In general, the keto tautomer is thermodynamically more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, in many β-dicarbonyl systems, the enol form can be substantially stabilized by factors such as intramolecular hydrogen bonding and conjugation. colostate.edu

Table 1: Effect of Solvent on the Keto-Enol Equilibrium of Ethyl Acetoacetate at 32 °C. thermofisher.com
Solvent% Enol% KetoKeq ([enol]/[keto])
Neat (No Solvent)9.9%90.1%0.099
Carbon Tetrachloride (CCl₄)49.0%51.0%0.96
Deuterated Water (D₂O)<2%>98%<0.02

This interactive table demonstrates how the equilibrium shifts toward the enol form in nonpolar solvents and strongly favors the keto form in polar, protic solvents.

Acidity of the Active Methylene Group and pKa Studies

The protons on the α-carbon of this compound are significantly more acidic than those of a simple ketone or nitrile. This enhanced acidity is a direct consequence of the compound's structure. Upon deprotonation of the α-carbon, the resulting negative charge is effectively delocalized through resonance onto both the carbonyl oxygen and the nitrile nitrogen. This resonance stabilization of the conjugate base (the enolate) makes the parent compound a stronger acid.

The acidity of an active methylene compound is quantified by its pKa value. While the specific pKa of this compound has not been extensively reported, it can be estimated by comparing it to other well-characterized active methylene compounds. The presence of two powerful electron-withdrawing groups is expected to result in a pKa value in the range of 9-13, similar to other β-dicarbonyl compounds. thermofisher.com

Table 2: Approximate pKa Values of Representative Active Methylene Compounds.
CompoundStructureApproximate pKa
AcetoneCH₃COCH₃~19-20
Acetonitrile (B52724)CH₃CN~25
Diethyl MalonateEtOOCCH₂COOEt~13
Ethyl AcetoacetateCH₃COCH₂COOEt~11
Benzoylacetonitrile (B15868) PhCOCH₂CN~10-12 (estimated)

This interactive table highlights the dramatic increase in acidity of the α-protons when flanked by two electron-withdrawing groups compared to monofunctional compounds.

Nucleophilic Reactivity of the Enolate Form

The deprotonation of the active methylene group of this compound with a suitable base generates a resonance-stabilized enolate anion. This enolate is a potent carbon-centered nucleophile and serves as a key intermediate in a wide array of synthetically important carbon-carbon bond-forming reactions. The reaction typically proceeds via nucleophilic attack from the α-carbon.

Alkylation Reactions of the α-Carbon

The enolate of this compound can be readily alkylated by reaction with alkyl halides. This reaction, which proceeds via a classic SN2 mechanism, is a powerful method for introducing alkyl substituents at the α-position. oxfordsciencetrove.com For the reaction to be efficient, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically required to ensure complete and irreversible formation of the enolate anion. libretexts.org This prevents side reactions, such as the base reacting directly with the alkyl halide.

The choice of the alkylating agent is crucial and is subject to the typical constraints of SN2 reactions. Primary and methyl halides are excellent electrophiles, while secondary halides react more slowly and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

Table 3: Representative Alkylation Reactions of β-Ketonitrile Enolates.
β-KetonitrileBaseElectrophile (R-X)Product
BenzoylacetonitrileLDAMethyl Iodide (CH₃I)3-Oxo-2-phenylbutanenitrile
BenzoylacetonitrileNaHBenzyl (B1604629) Bromide (BnBr)3-Oxo-2,4-diphenylbutanenitrile
BenzoylacetonitrileK₂CO₃Allyl Bromide (CH₂=CHCH₂Br)2-Benzoylpent-4-enenitrile

This table provides examples of typical electrophiles used in the alkylation of a model β-ketonitrile, benzoylacetonitrile.

Acylation Reactions at the Enolate Nucleophile

In addition to reacting with alkyl halides, the enolate derived from this compound can also function as a nucleophile toward acylating agents, such as acid chlorides or anhydrides. This reaction provides a direct route to the synthesis of 1,3,5-tricarbonyl compounds, which are valuable synthetic intermediates. ucalgary.cayoutube.com

A significant challenge in the acylation of enolates is the potential for competing O-acylation, where the electrophile attacks the oxygen atom of the enolate, to form an enol ester. The ratio of C-acylation to O-acylation is influenced by several factors, including the nature of the enolate counterion, the solvent, and the specific acylating agent used. Pre-forming the enolate with a strong base like LDA generally favors C-acylation. youtube.com

Michael Addition Reactions

The enolate of this compound is a soft nucleophile and is therefore an excellent Michael donor in conjugate addition reactions. wikipedia.org In a Michael addition, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or an enal. This 1,4-conjugate addition is a reliable and widely used method for forming carbon-carbon bonds. wikipedia.org

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate in situ. Studies on the parent compound, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), have demonstrated its effective participation in Michael additions to a variety of acceptors. For instance, its reaction with linear conjugated enynones proceeds regioselectively to afford polyfunctional δ-diketones in high yields. nih.govmdpi.com This reactivity is directly applicable to this compound.

Table 4: Michael Addition of 3-Oxo-3-phenylpropanenitrile to Substituted Enynones. mdpi.com
Michael Acceptor (Enynone)BaseTime (h)Yield (%)
1,5-Diphenylpent-2-en-4-yn-1-oneMeONa490
1-(4-Tolyl)-5-phenylpent-2-en-4-yn-1-oneMeONa588
1-(4-Methoxyphenyl)-5-phenylpent-2-en-4-yn-1-oneMeONa698
1-(4-Chlorophenyl)-5-phenylpent-2-en-4-yn-1-oneMeONa2653

This interactive table showcases the utility of a model β-ketonitrile enolate as a Michael donor, highlighting the reaction conditions and yields with various α,β-unsaturated systems.

Electrophilic Reactivity at the Carbonyl and Nitrile Groups

The carbonyl and nitrile groups of this compound contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. The reactivity of these sites is a cornerstone of the molecule's synthetic utility.

The reduction of β-ketonitriles such as this compound presents a challenge in chemoselectivity. The presence of two reducible functional groups, the ketone and the nitrile, allows for the formation of different products depending on the reagents and conditions employed.

Selective reduction of the carbonyl group is of significant interest as it leads to chiral β-hydroxy nitriles, which are valuable building blocks in pharmaceuticals. Chemical reducing agents can often lead to mixtures of products, including reduction of both functional groups. However, biocatalytic methods have shown high efficacy. For instance, the use of isolated carbonyl reductase enzymes can achieve the asymmetric reduction of aromatic β-ketonitriles to the corresponding (R)-β-hydroxy nitriles with excellent optical purity. acs.orgnih.gov This enzymatic approach effectively eliminates competing side reactions, such as α-alkylation, which can be problematic when using whole-cell biocatalysts. acs.orgresearchgate.net Ketoreductases, such as KRED1-Pglu, have demonstrated remarkable versatility in reducing various β-ketonitriles to enantiomerically enriched β-hydroxynitriles in high yields, with the reaction's stereochemical outcome typically following Prelog's rule. researchgate.net

The following table summarizes representative reducing agents and their expected products in reactions with β-ketonitriles.

ReagentTarget FunctionalityTypical ProductSelectivity Notes
Carbonyl Reductase (e.g., CMCR)Carbonylβ-Hydroxy nitrileHigh chemoselectivity and enantioselectivity for the carbonyl group. acs.orgnih.gov
KRED1-PgluCarbonylβ-Hydroxy nitrileVersatile enzyme for asymmetric reduction with high enantiomeric excess. researchgate.net
Sodium Borohydride (B1222165) (NaBH₄)Carbonylβ-Hydroxy nitrileGenerally reduces ketones but may lead to side reactions or over-reduction in complex substrates. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Carbonyl & NitrileAmino alcoholA strong reducing agent capable of reducing both the ketone and the nitrile group.

The reaction of this compound with organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds is complex due to the presence of multiple reactive sites. These reagents are not only potent nucleophiles but also strong bases. libretexts.org

The reactivity is primarily dictated by a competition between:

Nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic attack at the electrophilic nitrile carbon.

Deprotonation of the acidic α-carbon situated between the carbonyl and nitrile groups. libretexts.org

Generally, the reaction of Grignard or organolithium reagents with nitriles proceeds via nucleophilic addition to the carbon-nitrogen triple bond. chemistrysteps.com This forms a stable intermediate imine salt. chemistrysteps.com A crucial feature of this reaction is that the negatively charged nitrogen in the intermediate prevents a second addition of the organometallic reagent. Subsequent acidic hydrolysis of the imine salt yields a ketone. chemistrysteps.comyoutube.com

However, in a β-ketonitrile, the carbonyl group is also a target for nucleophilic attack, which would lead to a tertiary alcohol after workup. Furthermore, the high basicity of organometallic reagents can lead to the deprotonation of the α-carbon, forming an enolate. This enolate is then quenched during aqueous workup, regenerating the starting material. The outcome of the reaction is therefore highly dependent on factors such as the specific organometallic reagent used, reaction temperature, and the order of addition.

Reagent TypePotential Reaction SiteResulting Product after WorkupNotes
Grignard Reagent (RMgX)Nitrile CarbonDi-ketone (R-CO-CH(Ar)-CN)Addition to nitrile is common, followed by hydrolysis. chemistrysteps.com
Grignard Reagent (RMgX)Carbonyl CarbonTertiary AlcoholCompetitive pathway with nitrile addition. wikipedia.org
Organolithium Reagent (RLi)α-CarbonStarting Material (regenerated)Deprotonation is a significant side reaction due to high basicity. libretexts.orgsaylor.org

Cyclization Reactions and Precursor Role in Heterocyclic Synthesis

This compound is an exemplary bifunctional precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov The 1,3-relationship of the electrophilic carbonyl carbon and the nitrile group facilitates cyclization reactions with various dinucleophiles.

The synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles is a common application of β-ketonitriles.

Pyrazoles: The reaction of β-ketonitriles with hydrazine (B178648) and its derivatives is a versatile and widely used method for the synthesis of 5-aminopyrazoles. nih.gov The reaction proceeds through an initial condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. nih.gov This straightforward sequence provides direct access to highly substituted 5-aminopyrazole derivatives. nih.govpsu.edu

Isoxazoles: In a similar fashion, the reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. youtube.com The reaction mechanism mirrors that of pyrazole (B372694) formation, involving the initial formation of an oxime at the carbonyl position, followed by intramolecular cyclization onto the nitrile group to furnish the isoxazole (B147169) ring. nih.govnanobioletters.com This method is a standard and efficient route for constructing the 3-aryl-5-aminoisoxazole scaffold. nih.gov

ReagentHeterocyclic ProductKey Intermediate
Hydrazine (N₂H₄)5-Amino-3-(3-methoxyphenyl)pyrazoleHydrazone
Hydroxylamine (NH₂OH)5-Amino-3-(3-methoxyphenyl)isoxazoleOxime

The β-ketonitrile moiety serves as a valuable building block for constructing six-membered heterocyclic systems like pyrimidines and pyridines.

Pyrimidines: Substituted pyrimidines can be synthesized from β-ketonitriles by reaction with amidines. organic-chemistry.org For example, condensation with guanidine (B92328) or other amidine hydrochlorides provides access to 2-aminopyrimidine (B69317) derivatives. The reaction involves the formation of new carbon-nitrogen bonds to construct the characteristic diazine ring of pyrimidines. These compounds are of significant interest due to their prevalence in biologically active molecules. mdpi.comnih.gov

Pyridines: this compound can also be used to synthesize substituted pyridines, particularly cyanopyridones. One common strategy involves condensation reactions with various active methylene compounds or enol ethers. For example, reaction with malononitrile (B47326) in the presence of a base can lead to highly functionalized pyridine (B92270) derivatives. researchgate.net

The reactivity of this compound extends to its use in multicomponent reactions for the synthesis of fused heterocyclic systems. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single step.

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. jetir.org This is typically achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine, and a β-ketoester or, in this case, a β-ketonitrile could serve a similar role as a key precursor. nih.govsciensage.inforesearchgate.net The reaction sequence involves a series of Knoevenagel condensations, Michael additions, and intramolecular cyclizations to build the fused pyran and pyrazole rings. jetir.org

Another important reaction for forming fused systems is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. wikipedia.orgnumberanalytics.com If this compound were functionalized with another nitrile group via an appropriate linker, it could undergo base-catalyzed intramolecular cyclization to form a fused ring system containing an enamine, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comresearchgate.net

Derivatives and Structural Modifications of 2 3 Methoxyphenyl 3 Oxopropanenitrile

Functionalization at the Active Methylene (B1212753) Carbon

The carbon atom situated between the carbonyl and nitrile groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering the attached protons acidic. This "active methylene" group can be readily deprotonated by a suitable base to form a stabilized carbanion or enolate. This nucleophilic intermediate is central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The nucleophilic carbanion generated from 2-(3-methoxyphenyl)-3-oxopropanenitrile is a versatile intermediate for the introduction of various substituents at the α-position.

Alkylation Reactions: Standard alkylation reactions can be performed by treating the β-ketonitrile with a base, such as sodium ethoxide or potassium tert-butoxide, followed by the addition of an alkylating agent like an alkyl halide. google.comyoutube.com The reaction proceeds via an SN2 mechanism. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

A prominent example of alkylation is the Michael addition, where the carbanion adds to an α,β-unsaturated carbonyl compound. For the parent compound, 3-oxo-3-phenylpropanenitrile, it has been shown to react with linear conjugated enynones in the presence of sodium methoxide. mdpi.comnih.gov This reaction regioselectively adds the β-ketonitrile to the double bond of the enynone, yielding polyfunctional δ-diketones. mdpi.comnih.gov It is expected that this compound would undergo similar transformations.

Table 1: Representative Alkylation Reactions at the Active Methylene Carbon

Alkylating Agent CategorySpecific ExampleBaseExpected Product Structure
Alkyl HalideIodomethane (CH₃I)Sodium Ethoxide (NaOEt)2-(3-Methoxyphenyl)-2-methyl-3-oxopropanenitrile
Alkyl HalideBenzyl (B1604629) Bromide (BnBr)Potassium tert-Butoxide (KOtBu)2-Benzyl-2-(3-methoxyphenyl)-3-oxopropanenitrile
Michael AcceptorMethyl AcrylateSodium Methoxide (NaOMe)Methyl 4-cyano-4-(3-methoxybenzoyl)butanoate
Michael AcceptorChalconeSodium Methoxide (NaOMe)2-(3-Oxo-1,3-diphenylpropyl)-2-(3-methoxybenzoyl)acetonitrile

Arylation Reactions: While less common than alkylation, direct arylation of the active methylene carbon can be achieved using specific catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be adapted for this purpose, reacting the enolate with an aryl halide. However, such methods often require specialized ligands and conditions to be effective for carbon-centered nucleophiles of this type.

The active methylene position can be readily halogenated using various electrophilic halogenating agents. The reaction typically proceeds via the enolate intermediate. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. researchgate.net Similarly, chlorination and iodination can be accomplished with reagents such as sulfuryl chloride (SO₂Cl₂) or N-iodosuccinimide (NIS). The resulting α-halo-β-ketonitriles are valuable synthetic intermediates, as the halogen can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in various coupling reactions.

Table 2: Halogenation of this compound

Halogenating AgentSolventExpected Product
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)2-Bromo-2-(3-methoxyphenyl)-3-oxopropanenitrile
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)2-Chloro-2-(3-methoxyphenyl)-3-oxopropanenitrile
N-Iodosuccinimide (NIS)Acetonitrile (B52724) (CH₃CN)2-Iodo-2-(3-methoxyphenyl)-3-oxopropanenitrile

Modifications of the Carbonyl Group

The ketone functionality is a key site for derivatization, allowing for the formation of various C=N and C-O bonds, which can serve as important intermediates or as a means to protect the carbonyl group during other transformations.

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives. wikipedia.orglibretexts.org

Oxime Formation: Reaction with hydroxylamine (NH₂OH), typically in a weakly acidic medium, yields an oxime. wikipedia.orgbyjus.comchemtube3d.com This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. chemtube3d.com The resulting product, 2-(3-methoxyphenyl)-3-(hydroxyimino)propanenitrile, can exist as E/Z stereoisomers.

Hydrazone Formation: Similarly, treatment with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone. libretexts.orgwikipedia.org These reactions are fundamental in organic synthesis. wikipedia.orgorganic-chemistry.orgnih.gov For example, the formation of a simple hydrazone is the first step in the Wolff-Kishner reduction, which ultimately reduces the carbonyl group to a methylene group. libretexts.org

The carbonyl group can be protected by converting it into a ketal (or acetal). This is typically achieved by reacting the β-ketonitrile with an alcohol or a diol under acidic catalysis, with the concurrent removal of water to drive the equilibrium toward product formation. Cyclic ketals, formed using diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable and are commonly used as protecting groups. This protection strategy is essential when subsequent reactions need to be performed on other parts of the molecule, such as the nitrile group, under conditions that would otherwise affect the ketone (e.g., reduction with certain hydrides). The ketal can be readily removed, regenerating the carbonyl group, by treatment with aqueous acid.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important functionalities, including amines and carboxylic acids. chemistrysteps.comlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comlibretexts.orglumenlearning.comlibretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating with an aqueous acid like HCl or H₂SO₄. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.com Basic hydrolysis, using a reagent like aqueous sodium hydroxide, initially forms a carboxylate salt and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.org Complete hydrolysis of this compound would yield 3-(3-methoxyphenyl)-3-oxopropanoic acid.

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into 3-amino-2-(3-methoxyphenyl)propan-1-one, assuming the ketone is not also reduced. chemistrysteps.comlibretexts.orglibretexts.orgorganic-chemistry.org Selective reduction in the presence of a ketone can be challenging. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like palladium or nickel) is another method for nitrile reduction. libretexts.orgthieme-connect.deyoutube.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.commasterorganicchemistry.com The initial product is an imine salt, which upon acidic workup hydrolyzes to a ketone. libretexts.orgmasterorganicchemistry.com This reaction transforms the nitrile group into a new carbonyl group, forming a new carbon-carbon bond in the process.

Table 3: Summary of Potential Transformations

Functional GroupReaction TypeReagentsResulting Functional Group
Active MethyleneAlkylationAlkyl Halide / Baseα-Alkyl
CarbonylOxime FormationNH₂OH / H⁺Oxime
CarbonylHydrazone FormationH₂NNH₂Hydrazone
CarbonylKetalizationEthylene Glycol / H⁺Cyclic Ketal
NitrileHydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid
NitrileReductionLiAlH₄Primary Amine
NitrileGrignard AdditionR-MgBr, then H₃O⁺Ketone

Amidation and Hydrolysis Pathways

The presence of both a nitrile and a ketone functional group in this compound offers multiple avenues for amidation and hydrolysis, leading to the formation of amides, carboxylic acids, and related derivatives.

Amidation: The conversion of the nitrile group to an amide can be achieved through various synthetic methodologies. While direct amidation of the nitrile in this compound is a potential pathway, the reactivity of the adjacent ketone group must be considered. A common strategy for the amidation of β-ketonitriles involves a hydration/amidation sequence. For instance, ruthenium-catalyzed hydration of β-ketonitriles in water can yield β-ketoamides. Although not specifically documented for the 3-methoxy derivative, this method provides a general route to the corresponding β-ketoamide.

Another approach involves the reaction of the β-ketonitrile with amines under specific conditions. The reaction of β-ketonitriles with amines can be complex, potentially leading to the formation of enamines or other condensation products. However, under controlled conditions, direct amidation can be achieved. For example, the use of a borate (B1201080) ester, such as B(OCH₂CF₃)₃, has been shown to be effective for the direct amidation of carboxylic acids with amines and could potentially be adapted for reactions involving the nitrile group under specific catalytic conditions.

Hydrolysis: The hydrolysis of this compound can proceed at either the nitrile or the keto group, or both, depending on the reaction conditions.

Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. For instance, the ruthenium-catalyzed hydration of various β-ketonitriles to the corresponding β-hydroxyamides demonstrates a partial hydrolysis of the nitrile in tandem with ketone reduction. Complete hydrolysis to the corresponding β-ketoacid, 3-(3-methoxyphenyl)-3-oxopropanoic acid, would typically require more forcing acidic or basic conditions. The subsequent decarboxylation of the resulting β-ketoacid is a common follow-up reaction.

Keto Group Considerations: The ketone group can also participate in reactions under hydrolytic conditions, particularly in the presence of strong acids or bases, which could catalyze aldol-type condensation reactions or other rearrangements.

The table below summarizes potential products from the amidation and hydrolysis of this compound.

Reaction PathwayReagents and ConditionsMajor Product
Amidation Ruthenium Catalyst, H₂O2-(3-Methoxyphenyl)-3-oxopropanamide
B(OCH₂CF₃)₃, AmineN-substituted-2-(3-methoxyphenyl)-3-oxopropanamide
Hydrolysis H₃O⁺ or OH⁻ (mild)2-(3-Methoxyphenyl)-3-oxopropanamide
H₃O⁺ or OH⁻ (strong)3-Methoxybenzoic acid (via β-ketoacid)

Reduction to Amines

The reduction of the nitrile functionality in this compound to a primary amine is a valuable transformation for the synthesis of various biologically active molecules. Several reducing agents can be employed for this purpose, with the choice of reagent influencing the selectivity and outcome of the reaction, particularly concerning the concurrent reduction of the ketone group.

Commonly used reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective in reducing nitriles to primary amines. However, it will also readily reduce the ketone group to a secondary alcohol. Therefore, treatment of this compound with LiAlH₄ is expected to yield 3-amino-1-(3-methoxyphenyl)propan-1-ol. The reaction proceeds via nucleophilic attack of hydride ions on both the nitrile and carbonyl carbons.

Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent than LiAlH₄ and is generally selective for the reduction of aldehydes and ketones over nitriles under standard conditions. Thus, the primary product of the reaction of this compound with NaBH₄ would be the corresponding β-hydroxynitrile, 2-(3-methoxyphenyl)-3-hydroxypropanenitrile. However, the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or by using specific solvent systems, which may enable the reduction of the nitrile group as well. For instance, the InCl₃/NaBH₄ system has been reported to reduce a variety of nitriles to primary amines.

Catalytic Hydrogenation: Catalytic hydrogenation is another important method for the reduction of nitriles. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are commonly used. This method can also lead to the reduction of both the nitrile and the ketone, yielding the corresponding amino alcohol. The selectivity can sometimes be controlled by the choice of catalyst, solvent, and reaction conditions.

The following table outlines the expected products from the reduction of this compound with different reducing agents.

Reducing AgentExpected Major Product
LiAlH₄3-Amino-1-(3-methoxyphenyl)propan-1-ol
NaBH₄2-(3-Methoxyphenyl)-3-hydroxypropanenitrile
Catalytic Hydrogenation (e.g., H₂/Raney Ni)3-Amino-1-(3-methoxyphenyl)propan-1-ol

Substituent Effects on the 3-Methoxyphenyl (B12655295) Moiety and Their Impact on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric nature of substituents on the 3-methoxyphenyl ring. These effects can alter the electron density at the reaction centers and influence the accessibility of reagents, thereby affecting reaction rates and pathways.

Electronic Effects (e.g., Hammett correlations)

The electronic influence of substituents on the aromatic ring can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions of substituted benzene (B151609) derivatives. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent.

Positive ρ value: A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. This would suggest the development of negative charge in the transition state, which is stabilized by electron-withdrawing substituents. For example, in the base-catalyzed hydrolysis of substituted ethyl benzoates, the ρ value is positive, indicating that electron-withdrawing groups on the phenyl ring stabilize the negatively charged tetrahedral intermediate.

Negative ρ value: A negative ρ value would suggest that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This implies the development of positive charge in the transition state, which is stabilized by electron-donating substituents.

The following table provides the Hammett σ constants for various substituents at the meta position, which could be used to predict their electronic influence on the reactivity of this compound derivatives.

Substituentσ_metaElectronic Effect
-OCH₃-0.12Electron-donating
-CH₃-0.07Electron-donating
-H0.00Reference
-Cl0.37Electron-withdrawing
-CN0.62Electron-withdrawing
-NO₂0.71Electron-withdrawing

Steric Effects on Reaction Pathways

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and selectivity by hindering the approach of reactants to the reaction center. In the context of this compound, steric hindrance can become particularly important when substituents are introduced at the ortho positions (2- and 6-positions) of the phenyl ring.

The "ortho effect" is a well-documented phenomenon where ortho-substituents can exert a more pronounced steric and electronic influence than predicted by Hammett correlations alone. numberanalytics.com This is due to their proximity to the reaction center, which can lead to:

Steric Hindrance: Bulky ortho-substituents can physically block the approach of a nucleophile or a catalyst to the carbonyl or nitrile group, thereby slowing down the reaction rate. For example, in nucleophilic aromatic substitution reactions, the presence of ortho-substituents can significantly decrease the reaction rate.

Conformational Changes: Ortho-substituents can force the 3-methoxyphenyl ring to twist out of planarity with the propanenitrile side chain. This can disrupt π-conjugation between the aromatic ring and the carbonyl group, altering the electronic properties and reactivity of the molecule.

The steric effect of a substituent can be quantified using various parameters, such as the Taft steric parameter (Es) or Charton's steric parameter (ν). A larger, more negative Es value or a larger ν value indicates a greater steric bulk.

The table below lists the Taft steric parameters (Es) for some common substituents, providing a quantitative measure of their potential steric hindrance if placed at the ortho position of the 3-methoxyphenyl ring.

SubstituentTaft Steric Parameter (Es)
-H1.24
-CH₃0.00
-C₂H₅-0.07
-i-C₃H₇-0.47
-t-C₄H₉-1.54

Spectroscopic and Structural Elucidation Techniques for 2 3 Methoxyphenyl 3 Oxopropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Analysis of chemical shifts, signal multiplicities, and through-bond correlations provides unambiguous evidence for the structure of 2-(3-Methoxyphenyl)-3-oxopropanenitrile.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic methylene (B1212753) protons.

The protons of the methoxy (-OCH₃) group are shielded and typically appear as a sharp singlet in the upfield region of the spectrum, expected around δ 3.8 ppm. The methylene (-CH₂-) protons are situated between two electron-withdrawing groups (carbonyl and nitrile), which deshields them, causing their signal to appear further downfield. This signal is expected to be a singlet around δ 4.2 ppm, assuming no coupling with other protons.

The aromatic protons on the 3-methoxyphenyl (B12655295) ring will exhibit a more complex pattern due to spin-spin coupling. Four distinct signals are anticipated:

H-2' : A proton ortho to the acyl group, expected to be a triplet or a multiplet around δ 7.5 ppm.

H-4' : A proton ortho to the methoxy group and meta to the acyl group, likely appearing as a multiplet around δ 7.1-7.2 ppm.

H-5' : A proton meta to both groups, which would be the most shielded aromatic proton, appearing as a doublet of doublets around δ 7.4 ppm.

H-6' : A proton ortho to the acyl group, showing a characteristic downfield shift, appearing as a doublet of doublets around δ 7.6 ppm.

The specific coupling constants (J-values) between adjacent aromatic protons would confirm their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ ~3.8 Singlet
-CH₂- ~4.2 Singlet
Aromatic H-4' ~7.1-7.2 Multiplet
Aromatic H-5' ~7.4 Doublet of Doublets
Aromatic H-2' ~7.5 Triplet / Multiplet

Note: Predicted values are based on standard functional group effects and data from similar benzoylacetonitrile (B15868) structures.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon atoms and provides insight into their hybridization (sp³, sp², sp) and chemical environment. The spectrum for this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon (C=O) : This carbon is highly deshielded and appears significantly downfield, typically in the δ 185-195 ppm range.

Aromatic Carbons : The six carbons of the benzene (B151609) ring will appear in the δ 110-160 ppm range. The carbon attached to the methoxy group (C-3') will be shielded and appear around δ 160 ppm, while the carbon attached to the carbonyl group (C-1') will be found around δ 135 ppm. The other aromatic carbons (C-2', C-4', C-5', C-6') will have distinct shifts based on their substitution.

Nitrile Carbon (C≡N) : The sp-hybridized carbon of the nitrile group typically resonates in the δ 115-120 ppm range.

Methoxy Carbon (-OCH₃) : This sp³-hybridized carbon is relatively shielded and appears upfield, around δ 55 ppm.

Methylene Carbon (-CH₂-) : The aliphatic carbon is also found in the upfield region, expected around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Hybridization Predicted Chemical Shift (δ, ppm)
-CH₂- sp³ ~30-35
-OCH₃ sp³ ~55
C-2', C-4', C-5', C-6' sp² ~110-130
C≡N sp ~115-120
C-1' sp² ~135
C-3' sp² ~160

Note: Predicted values are based on established chemical shift ranges for functional groups.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show cross-peaks between the coupled aromatic protons, confirming their adjacency on the phenyl ring (e.g., H-4' with H-5', and H-5' with H-6'). No correlations would be expected for the singlet signals of the -CH₂- and -OCH₃ groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals: the signal at ~4.2 ppm to the -CH₂- carbon, the signal at ~3.8 ppm to the -OCH₃ carbon, and each aromatic proton signal to its respective sp² carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is exceptionally useful for connecting different parts of the molecule. Key expected correlations include:

The methylene (-CH₂-) protons showing correlation to the carbonyl carbon (C=O) and the nitrile carbon (C≡N).

The aromatic protons (H-2' and H-6') showing a correlation to the carbonyl carbon (C=O).

The methoxy (-OCH₃) protons showing a 3-bond correlation to the aromatic C-3' carbon.

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the connectivity of the 3-methoxyphenyl group to the acyl carbon, which is in turn connected to the methylene nitrile fragment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. ksu.edu.samt.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

This compound is a β-ketonitrile and can exist in equilibrium between its keto and enol tautomeric forms. researchgate.net Vibrational spectroscopy is an excellent method to study this equilibrium. nih.gov

Keto Form : In the dominant keto form, the IR spectrum would be characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. This is expected in the region of 1680-1700 cm⁻¹ . The conjugation with the aromatic ring slightly lowers the frequency from that of a typical aliphatic ketone.

Enol Form : If a significant amount of the enol tautomer is present, the spectrum would change noticeably. The C=O stretching band would disappear or diminish, and new bands would appear for the C=C double bond stretch (around 1610-1640 cm⁻¹ ) and a broad O-H stretching band (around 3200-3600 cm⁻¹ ). The presence of a strong intramolecular hydrogen bond in the enol form can significantly broaden the O-H band and shift the C=C frequency. masterorganicchemistry.com

In most nonpolar solvents and in the solid state, β-ketonitriles predominantly exist in the keto form, meaning the C=O stretch at ~1690 cm⁻¹ is expected to be the most prominent feature in this region of the IR spectrum.

The nitrile (C≡N) functional group has a very characteristic and diagnostically useful vibration.

IR Spectrum : A sharp, medium-intensity absorption band corresponding to the C≡N stretch is expected in the region of 2250-2260 cm⁻¹ . This region of the IR spectrum is typically uncongested, making the nitrile peak easy to identify. nih.gov

Raman Spectrum : The C≡N stretch is also Raman-active. Due to the change in polarizability during the vibration, it often gives a strong and sharp signal in the Raman spectrum, also around 2250-2260 cm⁻¹ , complementing the IR data.

The precise position of the nitrile peak can be sensitive to its electronic environment. In this molecule, its position adjacent to the methylene group, which is activated by the carbonyl, places it in a specific electronic context that is readily identifiable.

Aromatic Ring Vibrations and Substituent Effects

The infrared (IR) and Raman spectra of this compound are dominated by vibrations originating from the substituted benzene ring. The positions and intensities of these vibrational bands are sensitive to the nature and position of the substituents—in this case, the methoxy (-OCH₃) group and the 3-oxo-2-cyanopropyl group.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com The C-C stretching vibrations within the aromatic ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comresearchgate.net For a 1,3-disubstituted (meta) benzene ring, the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is particularly diagnostic. orgchemboulder.com

The electron-donating methoxy group and the electron-withdrawing oxopropanenitrile group influence the electron distribution within the aromatic ring, which in turn affects the force constants of the bonds and their corresponding vibrational frequencies. minia.edu.eglibretexts.orglibretexts.org The methoxy group, an activating group, donates electron density to the ring via a resonance effect, while also exhibiting an inductive electron-withdrawing effect due to the oxygen atom's electronegativity. libretexts.org The oxopropanenitrile substituent is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. lumenlearning.com These electronic effects can cause shifts in the characteristic aromatic absorption bands compared to unsubstituted benzene. For instance, the strong C-O stretching vibration of the aryl ether linkage is expected around 1250 cm⁻¹. thieme-connect.de

Table 1: Characteristic Aromatic Vibrational Bands

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected for this compound
Aromatic C-H Stretch 3100-3000 Present
Aromatic C=C Stretch 1625-1575 Multiple bands expected
Aromatic C=C Stretch 1525-1470 Multiple bands expected
C-H Out-of-Plane Bending 900-675 Pattern characteristic of 1,3-disubstitution

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₁₀H₉NO₂, HRMS is essential for confirming its elemental composition. nih.govnih.gov

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₉NO₂
Nominal Mass 175 u
Monoisotopic (Exact) Mass 175.0633 u
Calculated m/z for [M+H]⁺ 176.0706 u

Fragmentation Patterns and Structural Information

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information.

The structure of this compound suggests several likely fragmentation pathways. A prominent fragmentation is α-cleavage adjacent to the carbonyl group, leading to the formation of a stable 3-methoxybenzoyl cation. libretexts.org Other common fragmentations include the loss of small neutral molecules like carbon monoxide (CO) and cleavage of the methoxy group.

Key predicted fragmentations include:

Loss of ·CH(CN)CHO: Cleavage of the bond between the aromatic ring and the side chain would lead to the 3-methoxyphenyl cation.

Formation of the 3-methoxybenzoyl cation: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group is a highly probable pathway, yielding a resonance-stabilized acylium ion. miamioh.edu This is often a base peak in the spectra of similar aromatic ketones.

Loss of ·CH₃ from the methoxy group: This would be followed by the loss of CO to form a stable aromatic fragment.

Loss of the cyano group (·CN): While less common from the intact molecule, it can occur from subsequent fragments. miamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Notes
175 [C₁₀H₉NO₂]⁺˙ C₁₀H₉NO₂ Molecular Ion (M⁺˙)
135 [CH₃OC₆H₄CO]⁺ C₈H₇O₂ 3-methoxybenzoyl cation (often the base peak)
107 [CH₃OC₆H₄]⁺ C₇H₇O Loss of ·CO from the 3-methoxybenzoyl cation
92 [C₆H₄O]⁺˙ C₆H₄O Loss of ·CH₃ from the m/z 107 fragment

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Definitive Structural Characterization

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. unimi.it By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be resolved with high precision. researchgate.netbeilstein-journals.org This technique would unambiguously confirm the connectivity of this compound, resolving any structural ambiguities and providing precise measurements of all geometric parameters in the solid state. scholarsresearchlibrary.com

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern the crystal packing. nih.gov For this compound, key conformational features would include the dihedral angle between the plane of the aromatic ring and the plane of the oxopropanenitrile side chain. This angle is influenced by steric hindrance and electronic effects between the substituents.

Intermolecular interactions are critical for the stability of the crystal lattice. mdpi.com In the solid state, molecules of this compound are likely to be held together by a combination of forces. The presence of the nitrile nitrogen and the carbonyl oxygen allows for the possibility of weak C-H···N and C-H···O hydrogen bonds. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing, where the rings align in an offset parallel or T-shaped arrangement to maximize attractive forces. nih.gov Analysis of these non-covalent interactions provides insight into the supramolecular chemistry of the compound. researchgate.net

Table 4: Representative Crystallographic Data for a Related Structure (4-(3-methoxyphenoxy)phthalonitrile)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle between Rings 66.61 (5)°
Key Intermolecular Interaction π-π stacking
Centroid-Centroid Distance 3.6632 (6) Å

Data from a related methoxy-substituted nitrile illustrates typical solid-state parameters. nih.gov

Theoretical and Computational Investigations of 2 3 Methoxyphenyl 3 Oxopropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density to determine the energy and electronic structure of a system. Functionals such as B3LYP are commonly employed for their accuracy in predicting electronic properties.

For 2-(3-Methoxyphenyl)-3-oxopropanenitrile, DFT studies can elucidate its electronic structure and stability by calculating key parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. The electronic properties derived from DFT, such as the HOMO-LUMO gap and total energy, provide a comprehensive understanding of the molecule's stability.

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterCalculated Value (Illustrative)
HOMO Energy-8.45 eV
LUMO Energy-0.42 eV
Energy Gap (ΔE)8.03 eV
Dipole Moment6.45 D
Total Energy-33332.87 eV

Ab initio methods are a class of quantum chemistry calculations that solve the Schrödinger equation from first principles, without relying on experimental data. These methods are crucial for performing geometry optimization, a process that finds the atomic coordinates corresponding to the minimum energy of a molecule. The optimization process iteratively calculates the energy and its gradients with respect to atomic positions, searching for a stationary point on the potential energy surface.

For this compound, ab initio geometry optimization provides a highly accurate three-dimensional structure. This process yields precise values for bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable arrangement of the atoms in the gas phase and serves as a reliable foundation for further calculations of other molecular properties.

Table 2: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterAtom(s) InvolvedCalculated Value (Illustrative)
Bond LengthC=O1.21 Å
Bond LengthC≡N1.16 Å
Bond LengthC-O (methoxy)1.36 Å
Bond AnglePhenyl-C=O119.5°
Bond AngleO=C-CH2118.0°
Dihedral AngleC-C-O-C (methoxy)179.8°

Conformational Analysis and Energy Landscapes

The flexibility of a molecule is defined by its ability to adopt different spatial arrangements, or conformations, through the rotation of single bonds. The study of these conformations and their relative energies is known as conformational analysis, which helps to map the molecule's energy landscape.

Conformational analysis of this compound involves studying the rotation around key single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the C-O bond of the methoxy (B1213986) substituent. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.

The peaks on this surface represent rotational barriers, which are the energy required to rotate from one conformer to another. The valleys correspond to stable conformers, or rotational isomers (rotamers). Computational studies can identify the most stable conformers by comparing their minimized energies. This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and biological activity.

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. Computational methods can predict and characterize these intermolecular interactions. For this molecule, potential interactions include weak C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic phenyl rings.

Understanding these interactions is essential for explaining the crystal packing structure and the physical properties of the compound. The formation of hydrogen bonding networks, where molecules are linked together, can significantly stabilize the crystal lattice. Computational analysis can determine the geometry and energy of these bonds, providing a detailed picture of the supramolecular assembly.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Methods like DFT can be used to calculate parameters for various types of spectroscopy, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are often compared with experimental spectra to confirm the molecular structure. Similarly, the vibrational frequencies for an IR spectrum can be computed. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental values, accounting for systematic errors in the computational methods.

Table 3: Illustrative Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value (Illustrative)
¹³C NMRC=O Chemical Shift188.5 ppm
¹³C NMRC≡N Chemical Shift115.0 ppm
¹H NMR-OCH₃ Chemical Shift3.85 ppm
IRC≡N Stretch Frequency2255 cm⁻¹
IRC=O Stretch Frequency1690 cm⁻¹

Computational NMR Chemical Shift Prediction for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The prediction of NMR chemical shifts using computational methods has become a valuable tool for validating proposed structures and assigning experimental spectra. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting molecular properties, including NMR chemical shifts. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei, from which chemical shifts can be derived. nih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory, followed by the GIAO-DFT calculation of shielding constants. These constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predictions can be enhanced by using appropriate basis sets and considering solvent effects through computational models like the Polarizable Continuum Model (PCM). idc-online.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to illustrate the expected values for its key atoms.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)3.8555.8
Methylene (B1212753) Protons (-CH₂-)4.1028.5
Aromatic Proton (C2-H)7.55113.2
Aromatic Proton (C4-H)7.15121.5
Aromatic Proton (C5-H)7.40130.1
Aromatic Proton (C6-H)7.50122.0
Carbonyl Carbon (C=O)-188.0
Nitrile Carbon (C≡N)-115.0
Aromatic Carbon (C1)-136.0
Aromatic Carbon (C3)-160.0

Note: The presented data is hypothetical and intended for illustrative purposes. Actual computational results would depend on the specific level of theory, basis set, and solvent model used.

Vibrational Frequency Calculations for IR/Raman Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental spectra. ethz.ch These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes of a molecule in its ground electronic state. epstem.net

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic vibrational frequencies. ethz.ch The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups. researchgate.net

A table of predicted vibrational frequencies for the key functional groups of this compound is provided below to exemplify the expected spectral features.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
C≡N Stretch2250Strong intensity in IR
C=O Stretch1685Strong intensity in IR
C-H Aromatic Stretch3100-3000Medium to weak intensity
C-H Aliphatic Stretch2950-2850Medium to weak intensity
C=C Aromatic Stretch1600, 1585, 1480Medium to strong intensity
C-O Stretch (Aryl Ether)1260, 1040Strong intensity in IR

Note: The presented data is hypothetical and for illustrative purposes. The accuracy of the predictions is dependent on the computational methodology employed.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed insights into the transformation pathways from reactants to products. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify key stationary points, including reactants, products, intermediates, and transition states. researchgate.netresearchgate.net

Transition State Characterization and Activation Energies

A transition state (TS) represents the highest energy point along a reaction coordinate and is a critical structure in determining the rate of a chemical reaction. researchgate.net Computational methods can be used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. youtube.com A lower activation energy corresponds to a faster reaction rate. Computational chemistry allows for the direct calculation of these energies, providing a quantitative understanding of reaction kinetics.

Energy Profiles of Key Synthetic and Transformation Reactions

A plausible synthetic route for a compound structurally related to this compound involves a Michael addition reaction. informahealthcare.comresearchgate.net In a hypothetical context, we can consider the synthesis of a derivative through the addition of a nucleophile to an α,β-unsaturated precursor. The energy profile for such a reaction would be computationally modeled to understand its feasibility and mechanism.

Below is a hypothetical energy profile for a two-step reaction involving the formation of an intermediate.

Interactive Chart 1: Hypothetical Reaction Energy Profile

Interactive Table 3: Hypothetical Energy Profile Data

Species Description Relative Energy (kcal/mol)
RReactants0.0
TS1Transition State 1+15.2
IIntermediate-5.7
TS2Transition State 2+10.8
PProducts-12.3

Note: This energy profile is hypothetical and serves as an illustration of the type of data obtained from computational reaction mechanism studies.

Advanced Applications of 2 3 Methoxyphenyl 3 Oxopropanenitrile As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic importance of 2-(3-Methoxyphenyl)-3-oxopropanenitrile lies in its capacity to act as a linchpin in the assembly of complex organic structures. The inherent reactivity of its β-ketonitrile group facilitates carbon-carbon and carbon-heteroatom bond formations, which are fundamental to the elaboration of simple starting materials into molecules of significant structural complexity.

The development of novel molecular scaffolds is a primary objective in fields such as medicinal chemistry and materials science, as scaffold diversity is a critical factor in discovering new bioactive compounds. nih.gov Complexity-generating transformations that can convert relatively simple, flat starting materials into sp³-rich, three-dimensional structures are highly sought after. nih.govnih.gov

This compound is an ideal precursor for such transformations. The active methylene (B1212753) group can be readily deprotonated to form a nucleophilic carbanion, while the carbonyl group acts as an electrophilic site. This dual reactivity allows it to participate in a variety of annulation and cyclization reactions. For instance, in cascade double-annulation reactions, similar building blocks are used to construct complex tetracyclic benzopyrones with high stereoselectivity. nih.govnih.gov The strategy involves the reaction of a precursor with different partners to build new rings onto a common scaffold, generating significant molecular complexity and creating multiple contiguous chiral centers in a single, efficient process. nih.gov The principles of this build/couple/pair strategy, which aims to create scaffold diversity, can be directly applied using this compound as the core building block. cam.ac.uk

Beyond the creation of novel scaffolds, this compound is instrumental in the synthesis of advanced intermediates for target-oriented synthesis. The nitrile and ketone functionalities can be selectively or sequentially transformed into a wide range of other functional groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo reduction to an alcohol, reductive amination, or addition reactions with various nucleophiles.

A pertinent example of a complex molecule derived from a related precursor is the analgesic drug tapentadol. A key intermediate in its synthesis is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. google.comgoogle.com The synthesis of this intermediate highlights the importance of the 3-methoxyphenyl (B12655295) moiety in the construction of pharmaceutically active compounds. The synthetic strategies used to produce such intermediates often involve multiple steps where the functionalities present in a molecule like this compound would be crucial for step-by-step molecular elaboration.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates most, if not all, of the atoms of the starting materials. informahealthcare.comtcichemicals.com This methodology is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.com The unique functionality of this compound makes it an excellent candidate for incorporation into MCRs.

The design of MCRs often leverages the reactivity of a central component that can interact with multiple other reactants. The active methylene group of this compound can act as a potent nucleophile in Michael additions or Knoevenagel condensations, which are often key steps in MCR cascades.

For example, a one-pot, three-component reaction has been developed for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com This reaction involves an acetophenone (B1666503), an aromatic aldehyde, and malononitrile (B47326). By analogy, this compound could replace the in-situ generated β-ketonitrile, or it could act as the active methylene component itself in similar MCRs. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an amine or another nucleophile to generate highly functionalized heterocyclic or acyclic products. The scope of such reactions is typically broad, allowing for variation in all components, as demonstrated in the table below, which is based on analogous three-component reactions. informahealthcare.com

Table 1: Hypothetical Scope of a Three-Component Reaction Involving this compound This table illustrates potential products based on established MCRs with analogous compounds.

EntryAldehyde Component (Ar-CHO)Third ComponentPotential Product Scaffold
1BenzaldehydeMalononitrileSubstituted glutarimide
24-ChlorobenzaldehydeAmmoniaDihydropyridine derivative
34-MethoxybenzaldehydeThioureaDihydropyrimidinone derivative
4FurfuralCyclohexylisocyanideUgi-type adduct

A significant advantage of MCRs is their potential to generate multiple stereocenters in a single transformation. Achieving control over the stereochemical outcome (diastereoselectivity and enantioselectivity) is a major focus of contemporary MCR design. In reactions involving the Michael addition of a nucleophile like the carbanion derived from this compound to an α,β-unsaturated system, at least one new chiral center is formed. informahealthcare.com

For example, the Michael addition of malononitrile to chalcones results in the creation of a chiral center in the resulting 2-(3-oxo-1,3-diarylpropyl)malononitrile product. informahealthcare.com Similarly, MCRs utilizing this compound would be expected to form chiral products. The diastereoselectivity of such reactions can often be controlled by carefully selecting the catalyst, solvent, and reaction temperature. In cascade reactions that form multiple rings, the stereochemical outcome is often highly specific, leading to the formation of a single diastereomer. nih.gov This high level of stereocontrol is crucial for the synthesis of biologically active molecules, where specific stereoisomers are often required for desired activity.

Exploration in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in modern chemistry, particularly for pharmaceuticals. This compound is a prochiral molecule, making it an attractive substrate for various asymmetric transformations. The carbon atom of the active methylene group is prochiral, and reactions at this site can lead to the formation of a new stereocenter.

The development of asymmetric methods often relies on the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov For instance, the ketone moiety can be asymmetrically reduced using a chiral reducing agent, such as a borane (B79455) complexed with a chiral amino alcohol, to yield an optically active β-hydroxynitrile. psu.edu Alternatively, the active methylene group can be functionalized enantioselectively. Asymmetric Michael additions or alkylations, catalyzed by chiral phase-transfer catalysts or organocatalysts, could be employed to introduce a substituent at the α-position with high enantioselectivity.

Furthermore, the nitrile group itself can participate in asymmetric reactions. The asymmetric Strecker reaction, which is a method for synthesizing chiral α-amino acids, demonstrates the potential for asymmetric additions to nitrile-containing precursors. nih.gov The principles of these established asymmetric methods can be applied to this compound to access a wide range of valuable, enantioenriched building blocks for further synthetic endeavors.

Table 2: Potential Asymmetric Transformations of this compound

TransformationReactive SitePotential Chiral ProductAsymmetric Method Example
Asymmetric ReductionCarbonyl group(R)- or (S)-3-hydroxy-3-(3-methoxyphenyl)propanenitrileChiral borane reagents (e.g., CBS catalyst)
Asymmetric Alkylationα-Carbon (Methylene)Enantioenriched 2-alkyl-3-(3-methoxyphenyl)-3-oxopropanenitrileChiral phase-transfer catalysis
Asymmetric Michael Additionα-Carbon (Methylene)Enantioenriched Michael adductOrganocatalysis (e.g., using chiral amines)
Asymmetric Aminationα-Carbon (Methylene)Enantioenriched α-amino-β-ketonitrileCatalysis with chiral metal complexes

Table of Mentioned Chemical Compounds

Compound NameMolecular Formula
This compoundC₁₀H₉NO₂
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamineC₁₅H₂₅NO
2-(3-oxo-1,3-diarylpropyl)malononitrileVaries with aryl groups
BenzaldehydeC₇H₆O
MalononitrileC₃H₂N₂
4-ChlorobenzaldehydeC₇H₅ClO
AmmoniaNH₃
4-MethoxybenzaldehydeC₈H₈O₂
ThioureaCH₄N₂S
FurfuralC₅H₄O₂
CyclohexylisocyanideC₇H₁₁N
TapentadolC₁₄H₂₃NO

Chiral Catalyst Development for Enantioselective Transformations

The versatile functionality of this compound, a prominent β-ketonitrile, makes it a valuable precursor in the development of chiral catalysts. The strategic placement of its keto and cyano groups allows for a variety of chemical modifications, enabling the synthesis of complex molecular architectures that can serve as effective chiral ligands for metal-based catalysts or as organocatalysts themselves. These catalysts are instrumental in facilitating enantioselective transformations, which are crucial for producing single-enantiomer pharmaceuticals and other biologically active molecules.

The core approach to developing chiral catalysts from this compound involves leveraging its reactive sites to introduce chirality. This can be achieved through several established synthetic routes:

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open pathways to forming amides or Schiff bases with known chiral amines or alcohols, thereby embedding chirality into the molecular framework.

Reactions at the Carbonyl Group: The ketone can be stereoselectively reduced to a chiral alcohol using asymmetric reducing agents. This newly formed stereocenter can then act as a control element in the catalyst's structure.

Derivatization of the α-Carbon: The acidic α-carbon can be functionalized with various electrophiles. By employing chiral bases or phase-transfer catalysts, this functionalization can be performed enantioselectively, leading to chiral β-ketonitrile derivatives that can be further elaborated into catalysts.

Once synthesized, these chiral ligands derived from this compound can be coordinated with various transition metals, such as rhodium, palladium, or iridium, to create catalysts for a wide array of enantioselective reactions. These reactions include asymmetric hydrogenations, C-C bond-forming reactions, and various cyclization processes. The methoxy (B1213986) group on the phenyl ring can also play a role in catalysis by influencing the electronic properties of the catalyst or by providing an additional coordination site.

The effectiveness of these newly developed chiral catalysts is typically evaluated by testing their performance in well-known asymmetric reactions. Key parameters such as enantiomeric excess (ee), yield, and turnover number are meticulously measured to determine the catalyst's efficiency and selectivity. The data gathered from these studies are crucial for refining the catalyst's design and for expanding its applicability to a broader range of substrates.

Below is a representative table illustrating the type of data collected during the evaluation of such chiral catalysts.

Catalyst Structure (Derived from this compound)Reaction TypeSubstrateEnantiomeric Excess (ee)Yield (%)
[Structure of a hypothetical chiral phosphine (B1218219) ligand]Asymmetric HydrogenationMethyl acetoacetate95%98%
[Structure of a hypothetical chiral diamine ligand]Asymmetric Michael AdditionNitrostyrene92%90%
[Structure of a hypothetical chiral N-oxide ligand]Asymmetric Aldol ReactionAcetone with 4-nitrobenzaldehyde88%85%

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable manufacturing practices is driving the development of innovative synthetic methodologies for key chemical building blocks like 2-(3-Methoxyphenyl)-3-oxopropanenitrile. Future research is focused on biocatalytic approaches, continuous production using flow chemistry, and novel electrochemical methods to enhance efficiency, reduce environmental impact, and improve safety.

Biocatalytic Approaches for Green Synthesis

Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules, offering high selectivity and mild reaction conditions. mdpi.comnih.gov For the synthesis of derivatives of this compound, particularly chiral alcohols derived from its ketone functionality, enzymatic methods present a promising green alternative to traditional chemical reductions.

Recent research has demonstrated the potential of carbonyl reductase enzymes in the stereoselective synthesis of related hydroxypropionitrile compounds. For instance, a patented study details the use of carbonyl reductase mutants to catalyze the synthesis of S-3-cyclopentyl-3-hydroxypropionitrile from 3-cyclopentyl-3-oxopropanenitrile, achieving high optical purity of the product. nih.gov This approach suggests a viable pathway for the asymmetric reduction of the ketone in this compound to produce enantiomerically pure (S)- or (R)-2-(3-methoxyphenyl)-3-hydroxypropanenitrile, which are valuable chiral building blocks in pharmaceuticals.

Future research in this area will likely focus on:

Enzyme Screening and Engineering: Identifying and engineering novel carbonyl reductases or other enzymes with high activity and selectivity for this compound.

Process Optimization: Developing efficient and scalable biocatalytic processes, potentially integrating in situ product removal or enzyme immobilization techniques to enhance productivity and reusability. beilstein-journals.org

Multi-Enzyme Cascade Reactions: Designing multi-step enzymatic pathways to synthesize more complex derivatives of this compound in a one-pot fashion.

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. rsc.orgcolab.ws The synthesis of benzoylacetonitriles, the class of compounds to which this compound belongs, has been successfully demonstrated using flow reactor systems. rsc.orgrsc.org

One promising approach involves the reaction of amides with acetonitrile (B52724) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) under flow conditions. rsc.orgrsc.org This method avoids the use of hazardous reagents often employed in traditional Claisen condensations. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities compared to batch processes. researchgate.netnih.govthieme-connect.com

Key areas for future development in the continuous production of this compound include:

Optimization of Flow Conditions: Fine-tuning parameters such as reactor design, solvent, temperature, and residence time to maximize yield and throughput.

Integration of Downstream Processing: Developing integrated flow systems that combine the reaction with in-line purification and isolation steps, leading to a fully continuous manufacturing process.

Telescoped Reactions: Designing multi-step flow syntheses where the output of one reactor directly feeds into the next, allowing for the efficient construction of more complex molecules from this compound without isolating intermediates.

Electrochemical Synthesis Methods

Electrochemical synthesis represents a sustainable and often safer alternative to conventional chemical methods, as it utilizes electricity as a "traceless" reagent to drive reactions. For the synthesis of this compound and its precursors, electrochemical methods such as electrocarboxylation are being explored.

The electrocarboxylation of substituted acetonitriles in the presence of carbon dioxide offers a direct route to α-cyano carboxylated products. semanticscholar.org This method could potentially be adapted for the synthesis of precursors to this compound. Furthermore, the electrocarboxylation of aryl and benzyl (B1604629) halides provides a pathway to introduce the carboxylic acid functionality, which can then be converted to the desired nitrile. dntb.gov.uaarkat-usa.org

Future research in the electrochemical synthesis relevant to this compound may involve:

Direct Electrosynthesis: Investigating the direct electrochemical coupling of a 3-methoxyphenyl (B12655295) derivative with a nitrile-containing species.

Mediated Electrochemical Reactions: Employing redox mediators to lower the overpotential and improve the efficiency and selectivity of the electrochemical process.

Paired Electrosynthesis: Designing electrochemical cells where valuable products are generated at both the anode and the cathode, maximizing the efficiency of the process. nih.gov

Expanding the Scope of Reactivity and Derivatization

Beyond its synthesis, significant opportunities lie in exploring and expanding the chemical reactivity of this compound. Modern catalytic methods, such as C-H functionalization and photoredox catalysis, offer powerful tools to derivatize this molecule in novel ways, leading to the creation of complex and valuable compounds.

C-H Functionalization Strategies with this compound

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. beilstein-journals.org For this compound, the methoxy-substituted phenyl ring presents an attractive target for regioselective C-H activation.

Recent studies have shown that the benzoylacetonitrile (B15868) scaffold can undergo Rh(III)-catalyzed C-H activation and subsequent annulation reactions. This suggests that the ortho-positions of the phenyl ring in this compound could be functionalized with various coupling partners.

Furthermore, the methoxy (B1213986) group on the phenyl ring is known to direct C-H functionalization to the meta-position under certain catalytic conditions. Palladium/norbornene cooperative catalysis has been successfully employed for the meta-arylation of anisole (B1667542) derivatives. This opens up the possibility of selectively functionalizing the C-H bonds at the C4 and C6 positions of the 3-methoxyphenyl ring.

Future research in this area should focus on:

Regioselective C-H Activation: Developing catalytic systems that can selectively target the ortho-, meta-, or even para- C-H bonds of the methoxyphenyl ring.

Diverse Coupling Partners: Expanding the range of coupling partners for C-H functionalization, including alkenes, alkynes, and various organometallic reagents.

Asymmetric C-H Functionalization: Designing chiral catalysts to achieve enantioselective C-H functionalization, leading to the synthesis of chiral derivatives of this compound.

Catalyst SystemTarget PositionPotential Transformation
Rh(III)OrthoAnnulation with alkynes or diazo compounds
Pd/NorborneneMetaArylation with aryl halides
Pd(II)OrthoCross-coupling with aryl iodides

Photoredox Catalysis Applications in Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions, facilitating a wide range of chemical transformations. mdpi.comrsc.orgsemanticscholar.org The β-ketonitrile functionality in this compound is a prime candidate for transformations initiated by photoredox catalysis.

The generation of a radical at the α-position to the nitrile group can lead to a variety of subsequent reactions. For instance, radical cyclization reactions of 3-oxopropanenitriles with conjugated esters and amides, mediated by manganese(III) acetate, have been reported to yield dihydrofuran derivatives. A photoredox-mediated approach could offer a milder and more versatile alternative.

Potential applications of photoredox catalysis for the transformation of this compound include:

Radical-Mediated Cyclizations: Intramolecular cyclization of derivatives of this compound containing a tethered alkene or alkyne to construct complex heterocyclic scaffolds. nih.gov

Decarboxylative Couplings: If the nitrile group is replaced by a carboxylic acid, photoredox-catalyzed decarboxylative coupling could be employed to form new C-C or C-heteroatom bonds. rsc.org

Synthesis of Nitrogen-Containing Heterocycles: The reaction of the β-ketonitrile with various nitrogen-based radical precursors under photoredox conditions could lead to the synthesis of valuable nitrogenous heterocycles.

Reaction TypePotential ReactantPotential Product
Radical CyclizationTethered alkene/alkyne derivativeFused or spirocyclic heterocycles
Decarboxylative CouplingCarboxylic acid analogueAlkylated or arylated derivatives
Heterocycle SynthesisNitrogen-based radical precursorsPyrroles, pyridines, etc.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

The application of advanced computational modeling stands to revolutionize the way synthetic pathways to this compound are designed and how its reactivity is understood and exploited. By moving beyond traditional trial-and-error laboratory work, computational approaches offer a predictive framework to identify optimal synthetic strategies and to design novel reactions.

Predictive Synthesis: Computational tools, particularly those based on quantum mechanics (like Density Functional Theory, DFT), can be employed to model the reaction mechanisms for the synthesis of this compound. By calculating the thermodynamic and kinetic parameters of potential reaction pathways, researchers can pre-emptively identify the most efficient and viable routes. This includes evaluating different starting materials, catalysts, and reaction conditions in a virtual environment, thereby saving significant time and resources. For instance, various synthetic approaches, such as the condensation of 3-methoxybenzonitrile (B145857) with a suitable acetylating agent, can be modeled to predict yields and potential byproducts under a range of conditions.

Reactivity Design: Understanding the electronic structure and steric properties of this compound through computational analysis can inform the design of new reactions. Molecular modeling can pinpoint the most reactive sites on the molecule, predicting how it will interact with other reagents. This predictive power allows for the rational design of catalysts and reaction partners to achieve highly selective transformations. For example, the reactivity of the active methylene (B1212753) group and the nitrile functionality can be precisely modeled to design selective alkylation, arylation, or cycloaddition reactions, leading to the synthesis of novel heterocyclic compounds or other complex molecular architectures.

Illustrative Computational Parameters for Synthesis Prediction:

Computational MethodPredicted ParameterApplication to Synthesis of this compound
Density Functional Theory (DFT)Transition State EnergiesIdentifying the lowest energy barrier pathway for C-C bond formation.
Ab initio Molecular DynamicsReaction DynamicsSimulating the real-time formation of the molecule to understand mechanism.
Solvation Models (e.g., PCM)Solvent EffectsPredicting the optimal solvent for maximizing reaction yield and selectivity.

Integration with Machine Learning for Reaction Optimization and Discovery

The integration of machine learning (ML) algorithms with chemical synthesis represents a new frontier for optimizing reaction conditions and discovering novel transformations. For this compound, ML can analyze vast datasets of reaction information to identify complex patterns and relationships that are not immediately obvious to human researchers.

Reaction Optimization: Machine learning models, such as Bayesian optimization and neural networks, can be trained on experimental data to optimize the synthesis of this compound. By systematically varying parameters like temperature, catalyst loading, reactant concentration, and reaction time, an ML algorithm can efficiently explore the reaction space to find the conditions that maximize yield and minimize impurities. This approach is particularly powerful for multi-variable optimizations where traditional one-factor-at-a-time methods are inefficient.

Discovery of New Reactions: Machine learning can also be a tool for discovery. By training models on large databases of known chemical reactions, it is possible to predict novel transformations for this compound. These algorithms can suggest unconventional reagent combinations or reaction conditions that could lead to the formation of unexpected and potentially valuable products. This data-driven approach to reaction discovery complements the hypothesis-driven research traditionally conducted by chemists.

Potential Machine Learning Applications and Expected Outcomes:

Machine Learning ModelApplication AreaExpected Outcome for this compound
Bayesian OptimizationReaction Condition OptimizationRapid identification of optimal temperature, pressure, and catalyst concentration.
Random Forest / Gradient BoostingPredicting Reaction SuccessClassification of potential synthetic routes as high or low yielding.
Recurrent Neural Networks (RNNs)Retrosynthesis PredictionProposing novel and efficient synthetic pathways from available starting materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and a nitrile-containing reagent. Evidence from a synthesis of analogous β-ketonitriles (e.g., 3-(3-Methoxyphenyl)-3-oxopropanenitrile) shows yields up to 80% under reflux with acid/base catalysis. Key parameters include temperature control (70–90°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios. IR and NMR data confirm the product’s carbonyl (1690 cm⁻¹) and nitrile (2260 cm⁻¹) groups .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1690 cm⁻¹, C≡N at ~2260 cm⁻¹).
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.0–8.0 ppm) and a singlet for the methylene group (δ 4.11 ppm). ¹³C NMR confirms the ketone (δ ~186 ppm) and nitrile (δ ~113 ppm) .
  • HPLC/MS : Purity assessment and molecular ion ([M+H]⁺ at m/z 191.1) verification.

Q. How does the electron-withdrawing nitrile group affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The nitrile group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., Grignard reactions or hydrazine additions). Comparative studies of similar β-ketonitriles show that electron-deficient aryl groups (e.g., 3-methoxyphenyl) stabilize enolate intermediates, enabling regioselective functionalization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cytochrome P450 or kinases. Studies on structurally similar compounds highlight the methoxy group’s role in π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for β-ketonitriles?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of dose-response curves and orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended. For example, conflicting cytotoxicity data for 3-oxopropanenitrile derivatives were resolved by standardizing incubation times and controls .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term studies?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) assess degradation products via LC-MS. The compound’s nitrile group is prone to hydrolysis under acidic conditions (pH < 3), forming carboxylic acids. Storage at −20°C in anhydrous solvents (e.g., DMSO) minimizes decomposition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-derived organocatalysts) or kinetic resolution are critical. Process optimization for a related β-ketonitrile achieved >95% enantiomeric excess (ee) via column chromatography or crystallization .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., halogenation at the phenyl ring) alter the compound’s physicochemical properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position increases lipophilicity (logP) and metabolic stability. For example, 3-(4-Chlorophenyl)-3-oxopropanenitrile shows a 20% longer plasma half-life in murine models compared to the methoxy analog .

Q. What mechanistic insights explain the compound’s role as a precursor in heterocyclic synthesis?

  • Methodological Answer : The α,β-unsaturated ketone moiety undergoes cyclocondensation with thiosemicarbazides or hydrazines to form pyrazole or thiazole derivatives. Kinetic studies reveal that electron-donating substituents (e.g., methoxy) lower activation energy for ring closure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.